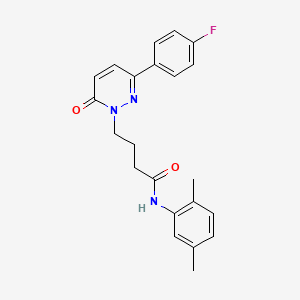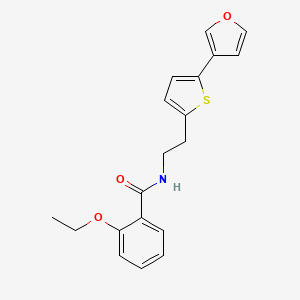
4-Nitro-3-(trifluoromethyl)benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitro-3-(trifluoromethyl)benzenecarboximidamide is a chemical compound characterized by the presence of a nitro group, a trifluoromethyl group, and a benzenecarboximidamide moiety
Méthodes De Préparation
The synthesis of 4-Nitro-3-(trifluoromethyl)benzenecarboximidamide typically involves the introduction of the nitro and trifluoromethyl groups onto a benzene ring, followed by the formation of the carboximidamide group. One common synthetic route includes the nitration of 3-(trifluoromethyl)benzenecarboximidamide under controlled conditions to introduce the nitro group. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
4-Nitro-3-(trifluoromethyl)benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by radical initiators.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and radical initiators. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-Nitro-3-(trifluoromethyl)benzenecarboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and interactions.
Industry: It is utilized in the development of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Nitro-3-(trifluoromethyl)benzenecarboximidamide involves its interaction with molecular targets such as enzymes and receptors. For instance, in the context of antiandrogen activity, the compound binds to androgen receptors, inhibiting their activation and subsequent signaling pathways involved in prostate cancer cell proliferation .
Comparaison Avec Des Composés Similaires
4-Nitro-3-(trifluoromethyl)benzenecarboximidamide can be compared with other similar compounds such as:
4-Nitro-3-(trifluoromethyl)benzoic acid: This compound shares the nitro and trifluoromethyl groups but differs in the functional group attached to the benzene ring.
4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride: Similar in structure but contains a sulfonyl chloride group instead of a carboximidamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
IUPAC Name |
4-nitro-3-(trifluoromethyl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3O2/c9-8(10,11)5-3-4(7(12)13)1-2-6(5)14(15)16/h1-3H,(H3,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAGADMJLQEFNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=N)N)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2904235.png)

![3-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2904237.png)


![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-phenylbutanamide](/img/structure/B2904245.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide](/img/structure/B2904247.png)



![N-({4-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carbonyl]phenyl}methyl)prop-2-enamide](/img/structure/B2904251.png)
![(1R,6R)-7-Azabicyclo[4.2.0]octane](/img/structure/B2904254.png)

